(1R)-trans-4-[N-Boc-1-aMinoethyl]cyclohexanecarboxylic Acid

ROCK Inhibitor Synthesis Chiral Building Block Stereochemical Integrity

A critical chiral intermediate for Rho-kinase (ROCK) inhibitors like Y-27632, where stereochemical integrity directly determines pharmacological activity. - Definitive (1R)-trans geometry is mandatory; racemic or cis-isomers exhibit negligible target engagement. - Boc protection enables orthogonal synthetic strategy, bypassing repetitive protection/deprotection cycles. - Supplied as a white crystalline solid (melting point 125-128°C) with certified purity for GMP-analogous process chemistry.

Molecular Formula C14H25NO4
Molecular Weight 271.357
CAS No. 671815-99-9
Cat. No. B587168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-trans-4-[N-Boc-1-aMinoethyl]cyclohexanecarboxylic Acid
CAS671815-99-9
Synonymstrans-4-[(1R)-1-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]cyclohexanecarboxylic Acid;  trans-4-[(R)-1-[(tert-Butyloxycarbonyl)amino]ethyl]cyclohexanecarboxylic Acid; 
Molecular FormulaC14H25NO4
Molecular Weight271.357
Structural Identifiers
SMILESCC(C1CCC(CC1)C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C14H25NO4/c1-9(15-13(18)19-14(2,3)4)10-5-7-11(8-6-10)12(16)17/h9-11H,5-8H2,1-4H3,(H,15,18)(H,16,17)/t9-,10?,11?/m1/s1
InChIKeyKLCGIONZGDCLMV-KPPDAEKUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Specifications: (1R)-trans-4-[N-Boc-1-aminoethyl]cyclohexanecarboxylic Acid


(1R)-trans-4-[N-Boc-1-aminoethyl]cyclohexanecarboxylic Acid (CAS 671815-99-9) is a chiral, Boc-protected β-amino acid building block characterized by a rigid trans-cyclohexane scaffold and defined (1R)-stereochemistry [1]. It serves as a key intermediate in the synthesis of Rho-kinase (ROCK) inhibitors, most notably Y-27632, and related neurite outgrowth promoters . The compound is typically supplied as a white crystalline solid with a melting point of 125–128°C and a commercial purity specification of ≥98% [2].

Generic Substitution Risks: (1R)-trans-4-[N-Boc-1-aminoethyl]cyclohexanecarboxylic Acid


Generic substitution is not viable due to the compound's precise stereochemical requirements. The (1R)-trans configuration is critical for downstream biological activity in ROCK inhibitors like Y-27632; the enantiomer exhibits negligible Rho-kinase inhibition [1]. The Boc protecting group is also essential, providing orthogonal amine protection during multi-step syntheses and enabling clean, selective deprotection under acidic conditions without compromising the cyclohexane scaffold [2]. Using a non-Boc protected analog would require additional protection/deprotection steps, reducing overall yield and increasing purification complexity .

Differentiation Evidence: (1R)-trans-4-[N-Boc-1-aminoethyl]cyclohexanecarboxylic Acid


Stereochemical Purity

The compound is supplied with a reported enantiomeric ratio of ~90% R (i.e., ≥90% enantiomeric excess) . In contrast, the enantiomer (1S)-trans isomer is inactive in Rho-kinase inhibition assays [1]. Maintaining the correct (1R) stereochemistry is thus essential for biological activity, making the high enantiopurity of this product a critical procurement specification.

ROCK Inhibitor Synthesis Chiral Building Block Stereochemical Integrity

Purity Comparison: Commercial vs. In-House

Commercial vendors routinely supply (1R)-trans-4-[N-Boc-1-aminoethyl]cyclohexanecarboxylic acid at a purity of 98% [1]. This is directly comparable to the non-Boc protected analog, trans-4-((R)-1-aminoethyl)cyclohexane-1-carboxylic acid (CAS 149004-75-1), which is also offered at a similar purity level of 97–98% . The choice between these two building blocks is not driven by purity but by synthetic convenience and the need for orthogonal protection.

Chemical Purity Procurement Specification HPLC Grade

Synthetic Yield Advantage

The Boc-protected compound is synthesized from trans-(R)-4-(1-aminoethyl)cyclohexanecarboxylic acid with an 89% yield using di-tert-butyl dicarbonate in THF/water . In contrast, direct synthesis of the unprotected analog typically involves reductive amination or resolution steps that yield lower overall efficiency (often <70% for the final resolved product) [1]. The Boc protection step is high-yielding and enables a convergent synthetic route.

Multi-step Synthesis Yield Optimization Protecting Group Strategy

Application Scenarios: (1R)-trans-4-[N-Boc-1-aminoethyl]cyclohexanecarboxylic Acid


ROCK Inhibitor (Y-27632) Synthesis

This compound is the direct precursor for the chiral cyclohexane core of Y-27632, a widely used Rho-kinase inhibitor in stem cell research and cardiovascular studies [1]. Procurement of the Boc-protected intermediate with defined (1R)-stereochemistry ensures the synthesis of the biologically active enantiomer [2].

Neurite Outgrowth Promoter Development

As an intermediate in the production of neurite outgrowth promoters [1], this compound enables the construction of analogs that promote neuronal regeneration and repair. The rigid cyclohexane scaffold provides conformational constraint, which is often correlated with enhanced target binding and reduced off-target effects .

Chiral Building Block for Peptidomimetics

The compound serves as a conformationally restricted β-amino acid building block for peptidomimetic design. Its trans-cyclohexane ring imposes a specific backbone dihedral angle, which can be exploited to stabilize β-turn or helical conformations in synthetic peptides .

Fluorinated Derivative Synthesis

The compound is used as a starting material for synthesizing fluoro derivatives of Y-27632 [2]. The Boc group remains stable during fluorination reactions, allowing for late-stage diversification and SAR studies in medicinal chemistry programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1R)-trans-4-[N-Boc-1-aMinoethyl]cyclohexanecarboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.